(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with a boron reagent under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridine derivatives (from substitution reactions).
Scientific Research Applications
(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation in the presence of a palladium catalyst during Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, leading to the formation of the desired product.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the methylcarbamoyl group.
5-Methoxy-3-pyridineboronic acid: Contains a methoxy group instead of a methylcarbamoyl group.
5-Chloro-3-pyridineboronic acid: Substituted with a chlorine atom instead of a methylcarbamoyl group.
Uniqueness: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also impact the compound’s solubility and stability, making it distinct from other similar boronic acids.
Properties
CAS No. |
1246022-34-3 |
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Molecular Formula |
C7H9BN2O3 |
Molecular Weight |
179.97 g/mol |
IUPAC Name |
[5-(methylcarbamoyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-6(8(12)13)4-10-3-5/h2-4,12-13H,1H3,(H,9,11) |
InChI Key |
RCPVUDMPXOZRCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)NC)(O)O |
Origin of Product |
United States |
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